1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
The compound 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic molecule featuring a pyrrolidinyl ether core linked to a 3-chloropyridine moiety and an ethanone group substituted with a pyrrole ring. The 3-chloropyridin-4-yl group may enhance binding affinity to biological targets, while the pyrrole-ethanone moiety could influence solubility and metabolic stability.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, identified by its CAS number 2034301-67-0, is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound combines various heterocyclic rings, which are often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential interactions with cellular targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16ClN3O2, with a molecular weight of approximately 305.76 g/mol. The structure features a pyrrolidine ring linked to a chlorinated pyridine moiety, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2 |
| Molecular Weight | 305.76 g/mol |
| CAS Number | 2034301-67-0 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and melanoma cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related compounds, derivatives were tested against MCF7 cells using an MTT assay. The most promising derivatives exhibited IC50 values as low as 3.3 mM, indicating potent antiproliferative activity .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific cellular targets:
- EGFR Pathway Modulation : The compound may influence the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis .
Interaction Studies
Initial findings suggest that this compound may interact with viral proteins or cellular receptors, indicating potential antiviral properties. Further studies involving binding assays and molecular docking simulations are recommended to elucidate these interactions more thoroughly.
Comparative Analysis with Related Compounds
Several structurally related compounds have been analyzed for their biological activities:
| Compound Name | Notable Features |
|---|---|
| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution; different activity profile |
| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains a benzamide structure; varied reactivity |
| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group; potential for different interactions |
The unique combination of chlorinated pyridine and pyrrolidine structures in this compound may confer distinct biological activities not found in other similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally analogous molecules from diverse sources (Table 1). Key differences in substituents, synthesis routes, and physicochemical/biological properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyrrole-ethanone group distinguishes it from pyridazine () or pyrimidine derivatives (), which may alter electronic properties and target selectivity.
Synthesis :
- The target compound likely employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in analogous syntheses (). For example, describes a Suzuki reaction between a bromopyridine and a boronate ester to form a pyridazine-pyrrolidinyl ether .
Physicochemical Properties :
- The 3-chloropyridine moiety in the target compound may enhance lipophilicity compared to unsubstituted pyridines (e.g., ), impacting membrane permeability.
- The pyrrole ring could reduce solubility relative to polar pyrimidines (), necessitating formulation optimizations for drug delivery.
Biological Relevance: Compounds with pyrrolidinyl ethers (e.g., ) are frequently explored as kinase inhibitors due to their ability to mimic ATP’s adenine binding. The target’s pyrrole-ethanone may introduce unique steric or electronic interactions. highlights a pyrazolo-pyrimidine-chromenone derivative with a melting point of 303–306°C, suggesting high thermal stability, a property likely shared by the target compound due to aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
